1-(3,4-dihydro-1H-isochromene-1-carbonyl)-3-methylpiperidine-2-carboxylic acid
Description
1-(3,4-Dihydro-1H-isochromene-1-carbonyl)-3-methylpiperidine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an isochromene moiety with a piperidine ring, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isochromene-1-carbonyl)-3-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-11-5-4-9-18(14(11)17(20)21)16(19)15-13-7-3-2-6-12(13)8-10-22-15/h2-3,6-7,11,14-15H,4-5,8-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCPDEAPMNVOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)C2C3=CC=CC=C3CCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dihydro-1H-isochromene-1-carbonyl)-3-methylpiperidine-2-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isochromene derivative, followed by the introduction of the piperidine ring. Common reagents used in these reactions include acids, bases, and various organic solvents. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-(3,4-Dihydro-1H-isochromene-1-carbonyl)-3-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dihydro-1H-isochromene-1-carbonyl)-3-methylpiperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-1H-isochromene-1-carbonyl)-3-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3,4-Dihydro-1H-isochromene-1-carbonyl)-3-methylpiperidine-2-carboxylic acid can be compared with other similar compounds, such as:
3,4-Dihydro-1H-isochromene-1-carboxylic acid: This compound shares the isochromene moiety but lacks the piperidine ring.
Piperidine-2-carboxylic acid: This compound features the piperidine ring but lacks the isochromene moiety.
The uniqueness of 1-(3,4-dihydro-1H-isochromene-1-carbonyl)-3-methylpiperidine-2-carboxylic acid lies in its combined structure, which may confer distinct chemical and biological properties not found in its individual components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
